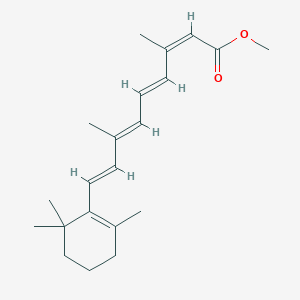

13-cis Retinoic Acid Methyl Ester

Description

Contextualization within Retinoid Biology and Vitamin A Metabolism Research

Retinoids, a class of compounds derived from vitamin A (retinol), are essential for numerous physiological functions, including vision, immune response, cellular differentiation, and embryonic development. nih.gov The biological activity of vitamin A is primarily mediated by its metabolite, all-trans retinoic acid, which regulates gene expression by binding to specific nuclear receptors. nih.gov

The metabolism of vitamin A is a complex cascade of enzymatic reactions. Retinol (B82714) is converted to retinal, which is then oxidized to retinoic acid. This process involves various isomers, each with distinct biological activities and metabolic fates. nih.gov 13-cis retinoic acid is a naturally occurring isomer of retinoic acid found in human plasma and tissues, albeit at much lower concentrations than all-trans retinoic acid. who.int

In the laboratory, researchers utilize synthetic derivatives like 13-cis Retinoic Acid Methyl Ester to probe the specifics of these metabolic pathways. For instance, studies have shown that rabbit tracheal epithelial cells can metabolize all-trans-retinol to 13-cis-retinol (B135769) and retinoic acid. Furthermore, these cells can convert all-trans-retinoic acid into 13-cis-retinoic acid. The esterification of the carboxylic acid group to a methyl ester in 13-cis Retinoic Acid Methyl Ester allows for easier handling and specific applications in experimental settings, such as in the development of analytical methods for quantifying retinoids. synzeal.com This synthetic compound serves as a stable reference standard and a tool to investigate the enzymatic processes involved in retinoid metabolism and action.

Significance as a Research Compound and its Isomeric Context

Research has demonstrated that the various isomers of retinoic acid have different affinities for nuclear receptors and, consequently, trigger distinct biological responses. sciex.com The ability to study these isomers individually is critical to understanding their specific roles. 13-cis Retinoic Acid Methyl Ester provides researchers with a specific, stable tool to investigate the effects and metabolism of the 13-cis isomer without the immediate biological activity of the free acid.

One key area of research where the isomeric context is vital is in understanding the induction of enzymes involved in retinoic acid metabolism. For example, studies on human skin have shown that the application of all-trans, 9-cis, or 13-cis retinoic acid leads to the induction of an enzyme that specifically hydroxylates and inactivates all-trans retinoic acid. nih.gov Interestingly, this enzyme does not act on 9-cis or 13-cis retinoic acid, highlighting the specificity of metabolic pathways for different isomers. nih.gov It is believed that the 13-cis isomer can isomerize to the all-trans form, which then induces the enzyme. nih.gov The use of 13-cis Retinoic Acid Methyl Ester in such studies helps to dissect these complex interactions.

The table below summarizes the key isomers of retinoic acid and their primary research significance.

| Isomer | Common Name | Key Research Significance |

| All-trans Retinoic Acid | Tretinoin | The most biologically active form, directly regulates gene expression. nih.gov |

| 9-cis Retinoic Acid | Alitretinoin | Activates a different set of nuclear receptors than the all-trans isomer. medchemexpress.com |

| 13-cis Retinoic Acid | Isotretinoin (B22099) | A naturally occurring isomer, its biological effects are partly due to isomerization to the all-trans form. nih.govwho.int |

The chemical properties of 13-cis Retinoic Acid Methyl Ester are detailed in the table below.

| Property | Value |

| Chemical Formula | C21H30O2 |

| Molecular Weight | 314.47 g/mol pharmaffiliates.com |

| Appearance | Light Yellow Oil to Low Melting Solid |

| Solubility | Soluble in Chloroform (Slightly), Methanol (B129727) (Slightly) |

| CAS Number | 16760-45-5 synzeal.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-WYSPNRNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16760-45-5 | |

| Record name | 13-cis-Methyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016760455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Derivatization for Research

Chemical Synthesis Approaches for 13-cis Retinoic Acid Methyl Ester

The synthesis of 13-cis retinoic acid methyl ester, a significant derivative of 13-cis-retinoic acid, is accomplished through various chemical strategies. These methods are crucial for producing this compound for research purposes, allowing for the investigation of its biological activities and the development of new therapeutic agents.

Esterification Reactions from 13-cis Retinoic Acid

A primary and straightforward method for synthesizing 13-cis retinoic acid methyl ester is through the direct esterification of its parent compound, 13-cis-retinoic acid. This process typically involves reacting 13-cis-retinoic acid with methanol (B129727) in the presence of an acid catalyst. The reaction conditions must be carefully controlled to prevent the isomerization of the 13-cis double bond, which is sensitive to heat, light, and acidic or basic conditions. who.int

Another approach involves the use of coupling reagents to facilitate the esterification. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to form the methyl ester under mild conditions. researchgate.net This method is advantageous as it often proceeds with high yields and minimizes the risk of isomerization. researchgate.net The general reaction scheme involves the activation of the carboxylic acid group of 13-cis-retinoic acid by DCC, followed by nucleophilic attack by methanol to form the desired ester and dicyclohexylurea as a byproduct.

Stereoselective Synthesis Techniques (e.g., Low-Valent Titanium Reductive Elimination)

Stereoselective synthesis techniques are paramount for producing retinoids with specific isomeric configurations. A notable example is the use of low-valent titanium-induced reductive elimination. This powerful method allows for the highly stereospecific formation of the trans-diene system found in many retinoids. researchgate.netacs.org This technique has been successfully applied to the synthesis of 13-cis-retinol (B135769) and can be adapted for the synthesis of 13-cis-retinoic acid and its esters. acs.orgresearchgate.net

The process generally involves the coupling of two smaller building blocks, where the stereochemistry of the final product is controlled by the geometry of the starting materials and the nature of the low-valent titanium reagent. acs.orgresearchgate.net The low-valent titanium species, often generated in situ from reagents like titanium(III) chloride and lithium aluminum hydride, facilitates a reductive elimination reaction that maintains the stereochemistry of the terminal double bond. researchgate.net This approach is particularly valuable as it can provide the desired 13-cis isomer with high purity, often without the need for extensive purification of intermediates. researchgate.netacs.org

Preparation of Analogues (e.g., Methyl 13-cis-4-Oxoretinoate)

The synthesis of analogues of 13-cis retinoic acid methyl ester is crucial for structure-activity relationship studies and the development of new retinoids with improved properties. An important analogue is methyl 13-cis-4-oxoretinoate. This compound is a metabolite of retinoic acid and can be synthesized from 13-cis-retinoic acid. The introduction of a keto group at the C4 position of the cyclohexenyl ring can significantly alter the biological activity of the retinoid.

Synthesis of Research-Relevant 13-cis Retinoic Acid Derivatives

To explore the diverse biological roles of retinoids, researchers synthesize various derivatives of 13-cis retinoic acid. These derivatives are designed to probe specific biological pathways or to enhance the therapeutic potential of the parent compound.

Coenzyme A Esters

The synthesis of 13-cis-retinoyl coenzyme A (CoA) is of significant interest as it represents a biologically active form of the retinoid. A method for preparing 13-cis-retinoyl CoA involves a two-step process. google.com First, 13-cis-retinoic acid is treated with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the N-succinimidyl ester of 13-cis-retinoic acid. google.com After separation from the dicyclohexylurea byproduct, this activated ester is then reacted with a solution of coenzyme A to yield the desired 13-cis-retinoyl CoA. google.com All procedures involving these light-sensitive compounds are typically performed under yellow light and a nitrogen atmosphere to prevent degradation and isomerization. google.com

Retinoyl Sugar Derivatives

To potentially decrease toxicity and enhance the pharmaceutical effects of retinoids, researchers have synthesized retinoyl sugar derivatives. researchgate.netjlu.edu.cn These compounds are created by modifying 13-cis-retinoic acid with glycosyl groups. researchgate.netjlu.edu.cn The synthesis of these derivatives has been reported to be achieved in good yields. researchgate.netjlu.edu.cn Studies have shown that these glucoside derivatives exhibit interesting cytotoxic activities. researchgate.netjlu.edu.cn

Deuterated Analogues for Isotopic Labeling Studies

Deuterated analogues of retinoids, including by extension 13-cis-retinoic acid methyl ester, serve as powerful tools in research, primarily for isotopic labeling studies. The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H) allows for the tracing and quantification of metabolic pathways, pharmacokinetics, and the elucidation of reaction mechanisms without the safety concerns associated with radioactive tracers. mdpi.comresearchgate.net When deuterium is incorporated into a molecule, it can be distinguished from its non-labeled counterpart by mass spectrometry, enabling its use as a tracer or an internal standard for quantitative analysis. mdpi.comcaymanchem.com

Synthetic Methodologies

The synthesis of deuterated retinoids involves the incorporation of deuterium atoms at specific positions within the molecule. This is typically achieved by using deuterated reagents or building blocks during the chemical synthesis process. The choice of deuterated reagent determines the position and number of deuterium atoms in the final product.

A general methodology for preparing deuterated retinoic acid isomers has been reported, which can be adapted for various analogues. google.com This process can involve:

Reduction with Deuterated Reagents : Standard reducing agents like lithium aluminum hydride (LAH) can be substituted with their deuterated counterparts, such as lithium aluminum deuteride (B1239839) (LAD), to introduce deuterium at specific sites. google.com

Use of Labeled Precursors : The synthesis can start from commercially available deuterated building blocks. For instance, a patented synthesis for 9-cis-retinoic acid, which is noted to be suitable for other isomers, begins with 2,2,6-trimethyl cyclohexanone (B45756) and introduces isotopic labels via intermediates. google.com

The strategic placement of deuterium is crucial for the intended application. For example, in all-trans-retinoic acid-d₅, deuterium atoms are incorporated into the methyl group on the cyclohexene (B86901) ring and on the adjacent carbon, providing a distinct mass shift for analytical purposes. caymanchem.com

Table 1: Examples of Deuterated Retinoids and Labeling Positions

| Compound | Deuterium Labeling Position | Chemical Formula of Labeled Isotope |

| all-trans Retinoic Acid-d₅ | Labeled on the C-3 carbon and the C-2 methyl group of the cyclohexenyl ring. caymanchem.com | C₂₀H₂₃D₅O₂ |

| C20-D₃-Vitamin A | Enriched with three deuterium atoms at the carbon twenty (C20) position. nih.gov | Not specified |

| [²H₄]Retinyl Acetate (B1210297) | Labeled with four deuterium atoms. nih.gov | Not specified |

Research Findings from Isotopic Labeling Studies

Deuterated analogues are indispensable for quantitative bioanalysis and metabolic research. They are frequently used as internal standards in mass spectrometry-based assays (GC-MS or LC-MS) to accurately determine the concentration of their non-labeled counterparts in biological samples. caymanchem.comnih.gov

One of the most significant applications is the deuterated-retinol-dilution (DRD) technique, which provides a quantitative estimate of the total-body stores of vitamin A. nih.gov In this method, a known dose of deuterated vitamin A (such as [²H₄]retinyl acetate) is administered. nih.gov After an equilibration period, the ratio of deuterated to non-deuterated retinol (B82714) is measured in a plasma sample. nih.govusda.gov This ratio allows for the calculation of the body's total vitamin A pool size. usda.gov Studies have demonstrated that the DRD technique is sensitive enough to detect changes in vitamin A body stores in response to different levels of vitamin A intake. nih.gov

Furthermore, deuterium labeling is used to investigate the mechanisms of metabolic reactions through the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and this difference can cause reactions that involve the cleavage of this bond to proceed more slowly. Researchers have leveraged this effect to study the formation of vitamin A dimers, which are implicated in degenerative eye diseases. nih.gov A study demonstrated that enriching vitamin A with deuterium at the C20 position (C20-D₃-vitamin A) significantly slowed the rate of formation of detrimental dimers like A2E in vitro and in vivo. nih.govresearchgate.net

Table 2: Research Findings on the Effect of C20-Deuteration on Vitamin A Dimerization

| Research Area | Key Finding | Significance | Reference |

| In Vitro Dimerization | Dimerization of deuterium-enriched vitamin A was considerably slower than that of natural vitamin A. | Demonstrates a significant kinetic isotope effect, slowing a key pathological reaction. | nih.gov |

| In Vivo A2E Biosynthesis | Administration of C20-D₃-vitamin A to wild-type rodents slowed the biosynthesis of A2E. | Suggests that deuterated vitamin A could be a viable long-term approach to retard the formation of lipofuscin, a hallmark of certain degenerative eye diseases. | nih.govresearchgate.net |

| Metabolic Tracing | The ratio of labeled to non-labeled retinol in plasma can be used to estimate total-body vitamin A stores. | Provides a validated method (DRD) for assessing vitamin A status in humans. | nih.govnih.gov |

These studies underscore the utility of deuterated analogues of retinoids for gaining deeper insights into their metabolism and for developing novel research and therapeutic strategies.

Metabolic Pathways and Biotransformation Studies

Endogenous Formation and Isomerization of 13-cis Retinoic Acid

13-cis-retinoic acid is an endogenous compound found in human serum and tissues. nih.govwho.int Its formation is intricately linked to the metabolism of other retinoids, primarily through isomerization and oxidation reactions.

Isomerization from All-trans-Retinoic Acid

The primary pathway for the endogenous formation of 13-cis-retinoic acid is believed to be the isomerization of all-trans-retinoic acid. who.int This conversion is a significant metabolic step, as all-trans-retinoic acid is a key regulator of gene transcription. who.int Studies have shown that human intestinal mucosa homogenates can isomerize all-trans-retinoic acid, with 13-cis-retinoic acid being the predominant cis isomer formed. nih.gov This isomerization process is not always a one-to-one conversion; for instance, in cultured sebocytes, there is a marked isomerization of 13-cis-retinoic acid to all-trans-retinoic acid, suggesting a cell-specific dynamic equilibrium. nih.gov Conversely, only small amounts of all-trans-retinoic acid are converted to its 13-cis isoform in these cells. nih.gov This suggests that 13-cis-retinoic acid may act as a pro-drug, exerting its effects after being converted to all-trans-retinoic acid. nih.govnih.gov

Formation from 9-cis-Retinoic Acid

Another potential pathway for the formation of 13-cis-retinoic acid is through the isomerization of 9-cis-retinoic acid. who.int When rats were administered 9-cis-retinoic acid, it was found to isomerize to 13-cis-retinoic acid, among other metabolites. who.int This indicates that the metabolic pathways of these retinoid isomers are interconnected.

Conversion through Oxidation of 13-cis-Retinol (B135769) and 13-cis-Retinal (B14616)

Theoretically, 13-cis-retinoic acid can also be formed through a pathway analogous to that of all-trans-retinoic acid, which involves the sequential oxidation of its precursor alcohol and aldehyde forms. who.int This process would start with the oxidation of 13-cis-retinol to 13-cis-retinal, which is then further oxidized to 13-cis-retinoic acid. who.int An enzyme capable of catalyzing the oxidation of 13-cis-retinol to 13-cis-retinal has been identified. who.int However, it is not yet definitively established whether significant amounts of 13-cis-retinol or 13-cis-retinal are present in human tissues to make this a major biosynthetic route. who.int A study has identified a novel enzyme in zebrafish brain, named 13-cis isomerohydrolase (13cIMH), which specifically generates 13-cis-retinol, a direct precursor of 13-cis-retinoic acid. nih.gov This finding suggests an enzyme-dependent pathway for the production of 13-cis retinoids in neuronal tissue. nih.gov

Identification and Characterization of Metabolites of 13-cis Retinoic Acid

The biotransformation of 13-cis-retinoic acid results in several metabolites, with oxidation and glucuronidation being the primary metabolic routes.

Major Metabolites (e.g., 4-oxo-13-cis-Retinoic Acid and its Glucuronides)

The most abundant and significant metabolite of 13-cis-retinoic acid is 4-oxo-13-cis-retinoic acid. who.intnih.govnih.gov This metabolite is formed through oxidation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov In fact, plasma concentrations of 4-oxo-13-cis-retinoic acid are often found to be more than three times higher than those of the parent compound, 13-cis-retinoic acid. nih.gov Studies have identified six major metabolites of 13-cis-retinoic acid in patient samples, with 4-oxo-13-cis-retinoic acid being the most prevalent. nih.govnih.gov Furthermore, the glucuronide of 4-oxo-13-cis-retinoic acid is also detected at high levels in patients, indicating that oxidation followed by glucuronidation is a major metabolic pathway. nih.govnih.gov It is important to note that the conversion to 4-oxo metabolites appears to be a one-way process, as there is no evidence that these metabolites are converted back to the parent compound. nih.gov

Glucuronidation Pathways

Glucuronidation is a phase II metabolic process that increases the water solubility of compounds, facilitating their excretion. wikipedia.org 13-cis-retinoic acid and its oxidized metabolite, 4-oxo-13-cis-retinoic acid, both undergo glucuronidation. nih.gov The resulting glucuronides are conjugated at the terminal carboxylic acid. nih.gov Human liver and intestinal microsomes are capable of catalyzing the glucuronidation of both 13-cis-retinoic acid and 4-oxo-13-cis-retinoic acid. nih.gov

Enzymatic Regulation of 13-cis Retinoic Acid Metabolism

The biotransformation of 13-cis-retinoic acid is intricately regulated by a variety of enzymes, with the cytochrome P450 superfamily playing a central role. These enzymes are responsible for the initial oxidative steps in its metabolism, leading to the formation of more polar metabolites that can be more easily excreted.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4)

The cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including 13-cis-retinoic acid. psu.edu Several CYP isoforms have been identified as being active in the metabolism of this compound.

Research using human liver microsomes has demonstrated that the formation of 4-hydroxy and 4-oxo metabolites of 13-cis-retinoic acid is correlated with the activities of several CYP enzymes, including CYP2B6, CYP2C8, CYP3A4/5, and CYP2A6. nih.gov Further studies with microsomes expressing single human CYP isoforms have identified CYP3A7, CYP2C8, CYP4A11, CYP1B1, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 as being involved in the formation of 4-hydroxy-13-cis-retinoic acid, with decreasing order of activity. nih.gov

Among these, CYP3A4 has been identified as a key enzyme in the metabolism of 13-cis-retinoic acid. nih.govaacrjournals.org It plays a major role in the oxidation of 13-cis-retinoic acid to its most abundant metabolite, 4-oxo-13-cis-retinoic acid. nih.govaacrjournals.org This has been confirmed by inhibition studies where ketoconazole, a specific inhibitor of CYP3A4, significantly reduced the formation of 4-oxo-13-cis-retinoic acid in human liver microsomes by over 80%. nih.govaacrjournals.org While other inhibitors for CYP2C9 (fluconazole) and CYP2C8 (gemfibrozil) also showed a reduction, the effect of the CYP3A4 inhibitor was the most pronounced. nih.gov

Furthermore, treatment with 13-cis-retinoic acid has been shown to induce the expression of CYP3A4 and CYP3A5 in human hepatocytes, suggesting a feedback mechanism that enhances its own metabolism. nih.gov Certain retinoids, such as 9-cis-retinal (B17824) and retinoic acids, can induce CYP3A4 through a pathway mediated by the retinoid X receptor (RXR) and vitamin D receptor (VDR). nih.gov

Table 1: Inhibition of 4-hydroxy-13-cis-RA Formation in Human Liver Microsomes

| Inhibitor | Target CYP | Inhibition (%) |

|---|---|---|

| Troleandomycin | CYP3A4 | 54 |

| Ketoconazole | CYP3A4 | 46 |

| Quercetin | CYP2C8/3A4 | 14 |

Data sourced from a study on the inhibition of 13-cis-RA metabolism. nih.gov

Other Enzyme Systems Involved in Biotransformation

Beyond the cytochrome P450 system, other enzymes are also involved in the biotransformation of 13-cis-retinoic acid. Phase II metabolism, specifically glucuronidation, is a significant pathway. who.int Uridine diphosphate-glucuronosyltransferases (UGTs) are responsible for conjugating glucuronic acid to the retinoid molecule, forming a more water-soluble compound that can be readily excreted.

Studies have identified UGT1A3 as a major enzyme responsible for the glucuronidation of 13-cis-retinoic acid. aacrjournals.org In contrast, its primary metabolite, 4-oxo-13-cis-retinoic acid, is a substrate for a wider range of UGT enzymes, including UGT1A1, UGT1A3, UGT1A7, UGT1A9, and UGT1A8. aacrjournals.org The formation of 13-cis-retinoyl-β-glucuronide is a major metabolic pathway in rats. who.int

Additionally, the initial steps leading to the formation of 13-cis-retinoic acid itself are enzymatically controlled. It is theorized that 13-cis-retinoic acid can be formed through the sequential oxidation of 13-cis-retinol and 13-cis-retinal. who.int A novel enzyme identified in zebrafish brain, named 13-cis isomerohydrolase (13cIMH), has been shown to exclusively generate 13-cis-retinol, the precursor to 13-cis-retinoic acid. nih.gov

Comparative Metabolic Studies in Non-Human Biological Systems (In Vitro and In Vivo)

Studies in non-human biological systems have provided valuable insights into the metabolism of 13-cis-retinoic acid.

In hamsters , both in vivo and in vitro studies using liver supernatant have shown the formation of polar metabolites from 13-cis-retinoic acid. nih.govresearchgate.net One of the key metabolites identified was 13-cis-4-oxoretinoic acid, with its precursor, 13-cis-4-hydroxyretinoic acid, also being tentatively identified. nih.govresearchgate.net These findings suggest that oxidation at the 4-position of the cyclohexenyl ring is an early and important step in the metabolic pathway in this species. documentsdelivered.com

In cynomolgus monkeys , the administration of 13-cis-retinoic acid resulted mainly in the formation of cis metabolites. who.int The primary metabolites observed were 13-cis-4-oxoretinoic acid and 13-cis-retinoyl-β-glucuronide. who.int

Interestingly, metabolic differences have been observed between humans and mice . nih.gov While in humans the plasma concentrations of the metabolite 4-oxo-13-cis-retinoic acid are often higher than the parent compound, in mice, the plasma levels of 4-oxo-13-cis-retinoic acid were lower than those of 13-cis-retinoic acid. nih.gov This suggests a difference in the rate of metabolism between the two species.

In vitro studies using frog retinal pigment epithelium (RPE) membranes showed that isotretinoin (B22099) did not inhibit the retinoid isomerase activity. pnas.org However, in vivo studies in rats and mice treated with 13-cis-retinoic acid indicated an inhibition of both 11-cis retinol (B82714) dehydrogenase and the retinoid isomerase. pnas.org

Table 2: Comparative Metabolism of 13-cis-Retinoic Acid in Different Species

| Species | Key Findings |

|---|---|

| Human | CYP3A4 is the major enzyme for oxidation to 4-oxo-13-cis-RA. nih.govaacrjournals.org UGT1A3 is key for glucuronidation. aacrjournals.org |

| Hamster | Formation of 13-cis-4-oxoretinoic acid and 13-cis-4-hydroxyretinoic acid observed both in vivo and in vitro. nih.govresearchgate.net |

| Cynomolgus Monkey | Major metabolites are 13-cis-4-oxoretinoic acid and 13-cis-retinoyl-β-glucuronide. who.int |

| Mouse | Plasma concentrations of 4-oxo-13-cis-RA are lower than the parent compound, differing from humans. nih.gov |

| Rat | In vivo studies show inhibition of 11-cis retinol dehydrogenase and retinoid isomerase. pnas.org |

| Frog | In vitro studies showed no inhibition of retinoid isomerase in RPE membranes. pnas.org |

Molecular Mechanisms of Action and Receptor Interactions

Interaction with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The modulation of cellular processes by retinoids is initiated by their binding to two distinct families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ). nih.gov

A crucial aspect of the mechanism of 13-cis-retinoic acid is its binding characteristics with nuclear retinoid receptors. Research indicates that 13-cis-retinoic acid itself exhibits a low binding affinity for both RARs and RXRs. nih.govnih.gov This low affinity suggests that it is not the primary effector molecule. Instead, its therapeutic efficacy is largely attributed to its conversion within cells to ATRA. nih.govnih.gov

This conversion process underscores the high degree of stereospecificity of the ligand-binding pocket of the nuclear retinoid receptors. The receptors show a clear preference for the all-trans and 9-cis configurations. ATRA, for instance, is a high-affinity ligand specifically for RARs, while 9-cis-retinoic acid can bind to and activate both RARs and RXRs. The necessity of isomerization from the 13-cis form to the all-trans form for significant receptor binding highlights that the specific geometric shape of the retinoid molecule is critical for its biological function. mdpi.comresearchgate.net The biological activity of 13-cis-retinoic acid is therefore predominantly an indirect effect, mediated by its more active metabolic products.

| Retinoid Isomer | Primary Receptor Target(s) | Relative Binding Affinity | Role in 13-cis-RA Pathway |

| 13-cis-Retinoic Acid | RARs, RXRs | Low nih.govnih.gov | Prodrug |

| all-trans-Retinoic Acid (ATRA) | RARs | High | Active Metabolite nih.gov |

| 9-cis-Retinoic Acid | RARs, RXRs | High | Active Metabolite nih.gov |

This table summarizes the differential binding affinities of 13-cis-retinoic acid and its key active metabolites to the nuclear retinoid receptors.

The direct activation of specific receptor subtypes by 13-cis-retinoic acid methyl ester is limited due to its low binding affinity. The observed effects on gene expression are mediated through its isomerization. All-trans-retinoic acid (ATRA) binds selectively to the three RAR subtypes (RARα, RARβ, and RARγ), but not to RXRs. In contrast, 9-cis-retinoic acid serves as a pan-agonist, binding to all six receptor subtypes (RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ).

Studies investigating the effects of 13-cis-retinoic acid on human cancer cell lines have shown that its anti-proliferative effects correlate well with the induction or increased expression of RARβ mRNA. nih.gov However, changes in the expression levels of RARα, RARγ, and RXRα were not consistently observed across all cell lines tested. nih.gov In another study on slice-cultured serotonergic neurons, the morphological changes induced by 13-cis-RA were more effectively blocked by an RXR antagonist than an RAR antagonist, suggesting that in some contexts, the RXR pathway may have a greater influence, possibly through its activation by the 9-cis-RA metabolite. nih.gov

The binding of an agonist ligand, such as ATRA or 9-cis-RA, to the ligand-binding domain (LBD) of an RAR or RXR induces a critical conformational change in the receptor protein. nih.gov In the absence of a ligand (the apo-state), the receptor's LBD is in a conformation that favors binding to corepressor proteins. nih.govnih.gov The binding of an agonist triggers a repositioning of a key alpha-helical segment of the LBD, most notably helix 12 (H12). This movement effectively closes the ligand-binding pocket and creates a new molecular surface on the receptor. This new conformation displaces the corepressor complex and promotes the recruitment of coactivator proteins, initiating a cascade of events leading to gene transcription. nih.govnih.gov

Modulation of Gene Expression and Transcriptional Activity

The ultimate function of retinoid receptor activation is the modulation of target gene expression. This is accomplished through the interaction of activated receptor complexes with specific DNA sequences and the subsequent recruitment of the cellular transcription machinery.

Retinoid receptors regulate gene expression by binding to specific DNA sequences known as retinoic acid response elements (RAREs), which are located in the promoter regions of target genes. nih.gov RARs typically form heterodimers with RXRs, and this RAR/RXR complex is the primary unit that binds to RAREs. In its unliganded state, the RAR/RXR heterodimer is bound to the RARE and actively represses transcription by recruiting corepressor proteins. nih.govnih.gov

When 13-cis-retinoic acid is administered, it isomerizes to ATRA, which then binds to the RAR partner in the heterodimer. This binding event triggers the conformational change that leads to the dismissal of corepressors and recruitment of coactivators, switching the complex from a transcriptional repressor to a transcriptional activator. nih.gov Although 13-cis-retinoic acid itself is considered weak in transactivation assays, its role as a precursor to ATRA makes it a key initiator of RARE-mediated transcription. who.int

The switch between transcriptional repression and activation is governed by the exchange of coregulator proteins. In the absence of a ligand, the RAR/RXR heterodimer is associated with a corepressor complex, which often includes proteins like the silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) or the nuclear receptor corepressor (NCOR). nih.gov These corepressors in turn recruit histone deacetylases (HDACs), which maintain a condensed chromatin structure that is unfavorable for transcription.

Effects on Cellular Signaling Pathways

The influence of 13-cis retinoic acid on cellular behavior is profound, impacting fundamental processes such as proliferation, differentiation, and programmed cell death through various signaling pathways.

Pathways Governing Cell Proliferation and Differentiation

13-cis retinoic acid demonstrates cell-type-specific effects on proliferation. In sebaceous gland cells (sebocytes) and certain cancer cells, it acts as a potent inhibitor of proliferation. nih.govnih.gov Studies on human SEB-1 sebocytes show that 13-cis retinoic acid causes significant dose- and time-dependent decreases in cell viability. nih.gov This anti-proliferative effect is linked to the induction of cell cycle arrest. nih.govnih.gov The mechanism involves a reduction in DNA synthesis and modulation of key cell cycle proteins, including the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin D1. nih.gov

In other contexts, such as cholangiocarcinoma (CCA) cells, 13-cis retinoic acid has been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation. nih.gov Similarly, it inhibits the proliferation of human meibomian gland epithelial cells. researchgate.net However, the effect is not universally inhibitory. In human lymphatic endothelial cells (LECs), 13-cis retinoic acid has been observed to significantly activate proliferation, suggesting a role in regenerative processes for this cell type.

Beyond proliferation, retinoids are well-known regulators of cellular differentiation. nih.gov Generally, they are understood to normalize keratinocyte differentiation. nih.gov In the context of cancer, retinoic acid can induce differentiation in malignant cells, such as in acute promyelocytic leukemia, forcing them to mature and lose their cancerous phenotype. researchgate.net

Table 1: Effects of 13-cis Retinoic Acid on Cell Proliferation

| Cell Type | Effect | Key Molecular Changes |

|---|---|---|

| SEB-1 Sebocytes | Inhibition | ↓ DNA Synthesis, ↑ p21, ↓ Cyclin D1 nih.gov |

| SZ95 Sebocytes | Inhibition | - nih.gov |

| Cholangiocarcinoma (CCA) Cells | Inhibition | G2/M Phase Arrest nih.gov |

| Meibomian Gland Epithelial Cells | Inhibition | - researchgate.net |

| Human Lymphatic Endothelial Cells (LECs) | Activation / Proliferation | - |

Mechanisms of Apoptosis Induction

13-cis retinoic acid is a known inducer of apoptosis, or programmed cell death, in several cell types, particularly sebocytes. This action is central to its therapeutic effects in dermatology. In human SEB-1 sebocytes, 13-cis retinoic acid induces apoptosis as demonstrated by increased Annexin V-FITC staining, TUNEL staining, and elevated levels of cleaved caspase 3 protein. nih.gov A critical finding is that this pro-apoptotic effect in sebocytes appears to be independent of retinoic acid receptors (RARs), as it is not blocked by an RAR pan-antagonist. nih.gov

Further research has identified specific mediators in this pathway. The induction of apoptosis is partly mediated by the increased expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). researchgate.net This response is notably cell-specific, as similar effects are not observed in keratinocytes. In B16F-10 melanoma cells, 13-cis retinoic acid treatment also leads to apoptosis, characterized by the formation of apoptotic bodies and DNA fragmentation. researchgate.net In this cell line, the mechanism involves the upregulation of the tumor suppressor protein p53 and caspase-3 expression, along with a decrease in the anti-apoptotic protein bcl-2. researchgate.netnih.gov

Table 2: Molecular Markers of 13-cis Retinoic Acid-Induced Apoptosis

| Cell Type | Apoptotic Mechanism / Marker | Receptor Dependence |

|---|---|---|

| SEB-1 Sebocytes | ↑ Cleaved Caspase 3, ↑ TRAIL Expression nih.govresearchgate.net | RAR-Independent nih.gov |

| B16F-10 Melanoma Cells | ↑ p53, ↑ Caspase-3, ↓ bcl-2 researchgate.net | Not Specified |

| Oral Leukoplakia Cells | ↓ bcl-2, ↑ Apoptotic Bodies nih.gov | Not Specified |

Regulation of Keratinization Processes in Epithelial Cells

Retinoids play a crucial role in modulating the differentiation and keratinization of epithelial cells. The general hypothesis is that these compounds act to normalize keratinocyte differentiation. nih.gov The expression of keratins—structural proteins of epithelial cells—is tightly regulated by retinoids. nih.gov

Studies on cultured human sebocytes have shown that 13-cis retinoic acid can modify differentiation by modulating keratin (B1170402) expression. Specifically, it has been found to down-regulate keratins 5, 6, 14, and 16 while up-regulating keratin 17. nih.gov Research on cultured keratinocytes reveals a paradoxical effect of retinoids: in vitro, they tend to reduce the expression of keratins associated with stratification (e.g., KRT1, KRT10, KRT5, KRT14), while inducing keratins typical of simpler epithelia (e.g., KRT7, KRT13, KRT19). nih.gov This modulation is thought to be mediated primarily through RARα. nih.gov In human skin in vivo, retinoids have been shown to increase the expression of K4 and K13. nih.gov These changes collectively contribute to the normalization of follicular epithelial differentiation and the reduction of hyperkeratinization.

Interactions with Transporters and Membrane Dynamics

Beyond the nucleus, 13-cis retinoic acid also interacts directly with cellular membranes and membrane-bound proteins, influencing their function and physical properties.

Effects on Cellular Membrane Viscosity and Packing Density

In addition to interacting with membrane proteins, 13-cis retinoic acid directly affects the biophysical properties of the lipid bilayer itself. nih.gov Studies utilizing fluorescence anisotropy with the membrane probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) have shown that 13-cis retinoic acid can selectively increase membrane viscosity and the packing density of lipids deep within the membrane. nih.gov This effect is also stereoselective, as it is not observed with ATRA or 9-cis retinoic acid. nih.gov

Biological Activities in Pre Clinical Research Models

In Vitro Cellular and Molecular Studies

In vitro studies using cultured cell lines have been instrumental in dissecting the molecular mechanisms underlying the effects of 13-cis-retinoic acid and its esters.

Regulation of Cell Proliferation in Cultured Cell Lines

The impact of 13-cis-retinoic acid on cell proliferation has been investigated in various cell types, including keratinocytes and cancer cell lines. In HaCaT keratinocytes, an immortalized human keratinocyte cell line, 13-cis-retinoic acid has demonstrated an antiproliferative effect. nih.gov Conversely, in normal human keratinocytes, its effect on proliferation appears to be density-dependent, stimulating growth at low cell densities while having minimal impact at higher densities. nih.gov One study found that 13-cis-retinoic acid significantly inhibited the proliferation of SZ95 sebocytes at a concentration of 10⁻⁷ M, resulting in a 30-40% reduction after 9 days of treatment. nih.gov The antiproliferative activity of 13-cis-retinoic acid has also been observed in several cancer cell lines. nih.gov For instance, it has been shown to inhibit the growth of breast cancer cell lines in a dose-dependent manner. nih.gov

| Cell Line | Effect on Proliferation | Concentration | Duration | Reference |

| HaCaT Keratinocytes | Antiproliferative | Not Specified | Not Specified | nih.gov |

| Normal Keratinocytes | Increased at low density, inactive at high density | Not Specified | Not Specified | nih.gov |

| SZ95 Sebocytes | Inhibition (30-40%) | 10⁻⁷ M | 9 days | nih.gov |

| Breast Cancer Cell Lines | Dose-dependent inhibition | Not Specified | Not Specified | nih.gov |

| Cholangiocarcinoma Cell Lines | Suppression | Concentration-dependent | 12, 24, 48 hours | nih.gov |

Induction of Cell Differentiation in Specific Cell Models

A key biological activity of 13-cis-retinoic acid is its ability to induce cellular differentiation, a process by which cells become more specialized. This effect has been notably studied in neuroblastoma cell lines. nih.govnih.gov In the human neuroblastoma cell line IMR-32, 13-cis-retinoic acid was found to inhibit cellular proliferation and promote neuronal differentiation. nih.gov Although it is considered less potent than other retinoic acid isomers in inducing differentiation in neuroblastoma cells, requiring higher concentrations, it is a cornerstone of therapy for high-risk neuroblastoma. nih.gov The mechanism of action is thought to involve its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are crucial for gene transcription related to differentiation. nih.govnih.gov

Apoptosis Induction in Cancer Cell Lines

In addition to inhibiting proliferation and inducing differentiation, 13-cis-retinoic acid can trigger apoptosis, or programmed cell death, in various cancer cell lines. nih.govsigmaaldrich.com Studies have demonstrated its ability to induce apoptosis in breast cancer cell lines, such as MCF-7 and MDA-MB-231, in a time-dependent manner. nih.gov The pro-apoptotic effects of 13-cis-retinoic acid are believed to be mediated, at least in part, by its influence on the expression of apoptosis-related proteins. For example, in MCF-7 cells, treatment with 13-cis-retinoic acid led to a reduction in the levels of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, in hepatocellular carcinoma cell lines Hep3B and HepG2, 13-cis-retinoic acid was found to be toxic and induced apoptosis. This apoptotic cell death appeared to be mediated by a decrease in Bcl-xL concentration in Hep3B cells and an increase in Bax concentration in HepG2 cells.

| Cell Line | Apoptotic Effect | Molecular Changes | Reference |

| MCF-7 (Breast Cancer) | Induction | Reduction in Bcl-2 levels | nih.gov |

| MDA-MB-231 (Breast Cancer) | Induction | Not specified | nih.gov |

| ZR-75.1 (Breast Cancer) | No induction | Decrease in estrogen receptor levels | nih.gov |

| Hep3B (Hepatocellular Carcinoma) | Induction | Decrease in Bcl-xL concentration, procaspase 3 and 8 proteolysis | |

| HepG2 (Hepatocellular Carcinoma) | Induction | Increase in Bax concentration |

Modulation of Enzyme Activities

Preclinical studies have shown that 13-cis-retinoic acid can modulate the activity of various enzymes. One such enzyme is ornithine decarboxylase (ODC), a key enzyme in the synthesis of polyamines, which are essential for cell growth. Research in mouse models has indicated that 13-cis-retinoic acid can inhibit the induction of epidermal ODC activity. nih.gov Another enzyme affected by retinoids is aryl hydrocarbon hydroxylase, which is involved in the metabolism of xenobiotics. Studies in rats have investigated the effect of 13-cis-retinoic acid on the activity of this enzyme in the liver. who.int Furthermore, in cultured SZ95 sebocytes, 13-cis-retinoic acid, along with all-trans retinoic acid, was found to suppress the mRNA expression of cytochrome P450 1A2. nih.gov

Investigation of Retinoid-Responsiveness in Cell Culture Systems

Although 13-cis-retinoic acid generally displays lower binding affinity for nuclear retinoid receptors compared to other isomers like all-trans-retinoic acid, it is effective in eliciting retinoid-responsive effects in cell culture systems, often at pharmacological concentrations. who.int It is proposed that some of its biological activity stems from its intracellular isomerization to the more active all-trans and 9-cis isomers. researchgate.net This isomerization has been observed in cultured SZ95 sebocytes, where significantly higher levels of all-trans-retinoic acid were detected after treatment with 13-cis-retinoic acid. nih.gov This conversion appears to be cell-type specific, as significant isomerization was not observed in HaCaT keratinocytes. nih.gov The responsiveness of cells to 13-cis-retinoic acid is also linked to the expression and activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov

In Vivo Studies in Animal Models

In vivo studies in various animal models have provided further insights into the biological activities of 13-cis-retinoic acid. In hamsters, the metabolism of both all-trans- and 13-cis-retinoic acid has been investigated, leading to the identification of several polar metabolites, including 13-cis-4-oxoretinoic acid. nih.gov Animal models have also been crucial in demonstrating the potent antipromoter activity of 13-cis-retinoic acid in cancers initiated by chemical, physical, or viral agents. nih.gov In a mouse model of psoriasis, treatment with retinoids, including acitretin (B1665447) (a derivative of retinoic acid), led to a reduction in the expression of matrix metalloproteinase 13 (MMP13), an enzyme implicated in skin disorders. nih.gov Furthermore, studies in CD-1 and Sencar mice have compared the inhibitory effects of various retinoids, including 13-cis-retinoic acid, on the induction of epidermal ornithine decarboxylase activity. nih.gov These in vivo studies have been instrumental in understanding the metabolic fate and systemic effects of 13-cis-retinoic acid and its derivatives.

Effects on Tissue Morphology and Function

Research using the hamster flank organ model has demonstrated the specific effects of 13-cis-retinoic acid on sebaceous glands.

Sebaceous Gland Suppression in Hamster Flank Organ

Systemic administration of 13-cis-retinoic acid to mature male hamsters results in a significant reduction in the size of the sebaceous glands within the flank organ. nih.gov This effect is specific to the sebaceous glands, as other hormone-dependent structures in the flank organ are not diminished. nih.gov In studies involving female hamsters treated with testosterone (B1683101) to induce sebaceous gland growth, simultaneous administration of 13-cis-retinoic acid prevented this androgen-induced growth. nih.gov However, it did not stop the development of other androgen-dependent features like dermal pigment cells or large pigmented hair follicles. nih.govnih.gov

The reduction in sebaceous gland size is progressive over a three-week treatment period and persists for at least three weeks after treatment cessation. nih.gov The effect was observed to be completely reversed six months after the treatment ended. nih.gov In vitro analysis indicated that 13-cis-retinoic acid does not inhibit the enzyme 5 alpha-reductase, which is involved in testosterone metabolism. nih.gov This suggests that the compound exerts a specific, extrahormonal effect on the sebaceous glands rather than functioning as an antiandrogen. nih.gov

In vitro studies on cultured human sebocytes further support these findings, showing that 13-cis-retinoic acid is a potent inhibitor of both cell proliferation and lipid synthesis. nih.gov

| Parameter | Observation | Source |

|---|---|---|

| Sebaceous Gland Size | Marked decrease | nih.gov |

| Other Androgen-Dependent Structures | No effect | nih.govnih.gov |

| Mechanism | Specific extrahormonal effect, not antiandrogenic | nih.gov |

| Duration of Effect | Persists for at least 3 weeks post-treatment | nih.gov |

Impact on Systemic Physiological Parameters

Studies in rat models have revealed that 13-cis-retinoic acid can influence systemic physiological parameters, including brain perfusion and plasma fatty acid profiles.

Brain Perfusion and Fatty Acid Profiles in Rats

In a study using adult male Wistar rats, 13-cis-retinoic acid was found to increase brain perfusion in a dose-dependent manner. researchgate.netbohrium.comdoaj.org This was measured by an increased uptake of technetium-99m hexamethyl propylene (B89431) amine oxime (99mTc-HMPAO) in the brain, as observed through gamma camera imaging. researchgate.netbohrium.com The study also noted significant changes in brain tissue histology, including congestion of cerebral blood vessels and focal hemorrhage in treated groups. researchgate.net

Concurrently, the administration of 13-cis-retinoic acid led to a decrease in plasma free fatty acids compared to the control group. researchgate.netbohrium.com Further research in female Lewis rats on a high-fat diet supplemented with 13-cis-retinoic acid showed increased dyslipidemia, with elevated levels of total cholesterol and triglycerides. plos.org In rats on a standard diet, the compound also caused a decrease in HDL cholesterol levels and a slight increase in total cholesterol. plos.org These findings highlight the complex role of 13-cis-retinoic acid in lipid metabolism. plos.orgnih.gov

| Parameter | Animal Model | Finding | Source |

|---|---|---|---|

| Brain Perfusion (99mTc-HMPAO Uptake) | Male Wistar Rats | Increased in a dose-dependent manner | researchgate.netbohrium.com |

| Plasma Free Fatty Acids | Male Wistar Rats | Decreased | researchgate.netbohrium.com |

| Total Cholesterol & Triglycerides | Female Lewis Rats (High-Fat Diet) | Increased | plos.org |

| HDL Cholesterol | Female Lewis Rats (Standard Diet) | Decreased | plos.org |

Anti-proliferative and Differentiation-Inducing Effects in Animal Tumor Models

The effects of 13-cis-retinoic acid on tumor growth have been investigated in various animal models, including neuroblastoma xenografts and mouse skin papilloma assays.

Neuroblastoma Xenografts

13-cis-retinoic acid is a key component in treating neuroblastoma, where it is thought to induce differentiation and inhibit cell growth. biorxiv.orgnih.gov In a zebrafish model of MYCN-driven neuroblastoma, treatment with 13-cis-retinoic acid resulted in a 55% reduction in tumor burden, which was associated with a loss of cell proliferation. biorxiv.org In studies using nude rats with human neuroblastoma xenografts, 13-cis-retinoic acid, along with other retinoids, significantly decreased tumor growth and weight compared to untreated controls. ncl.ac.uk The compound is known to induce differentiation in neuroblastoma cells, which is a critical aspect of its therapeutic effect. nih.govoncotarget.com

Mouse Skin Papilloma Assay

The efficacy of 13-cis-retinoic acid in mouse skin tumor models appears to be dependent on the carcinogen and the method of administration. Topical pretreatment with 13-cis-retinoic acid did not affect tumor initiation by benzo[a]pyrene (B130552) (BaP) or N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.gov Similarly, it did not affect anthralin-induced tumor promotion, suggesting its action may be specific to certain carcinogens or co-carcinogens. nih.gov

In a different study, dietary administration of 13-cis-retinoic acid during the promotion phase of skin tumors induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) did not lead to a reduction in the number of papillomas. nih.gov However, it did result in a dose-dependent decrease in the tumor burden, measured as the total weight of tumors per mouse. nih.gov

| Tumor Model | Key Findings | Source |

|---|---|---|

| Neuroblastoma (Zebrafish, Rat Xenograft) | Inhibited tumor growth and proliferation; induced differentiation. | biorxiv.orgncl.ac.uk |

| Mouse Skin Papilloma (Topical) | No effect on tumor initiation by BaP/MNNG or promotion by anthralin. | nih.gov |

| Mouse Skin Papilloma (Dietary) | No reduction in papilloma number, but decreased total tumor weight (burden). | nih.gov |

Modulation of Carcinogen Metabolism in Rodents

13-cis-retinoic acid has been shown to influence carcinogenesis in rodents, partly through the modulation of metabolic pathways.

In vitro studies using rat liver preparations have identified that the primary metabolic pathway for 13-cis-retinoic acid is oxidation at the C4 position of the cyclohexenyl ring, leading to the formation of 4-oxo-13-cis-retinoic acid. nih.gov This metabolic process is a key factor in its biological activity and clearance.

Research indicates that retinoids can alter methyl group metabolism, a critical process for DNA maintenance and gene regulation. Retinoid administration in rats was found to induce glycine (B1666218) N-methyltransferase (GNMT), an enzyme that affects the availability of methyl groups for essential transmethylation reactions. This induction can lead to the hypomethylation of hepatic DNA, a substrate for these reactions.

In specific cancer models, feeding rats 13-cis-retinoic acid inhibited the incidence and extent of bladder cancer induced by N-methyl-N-nitrosourea. nih.gov In a model of colon cancer induced by 1,2-dimethylhydrazine (B38074) (DMH), 13-cis-retinoic acid significantly delayed the time to tumor onset, suggesting a role in cancer prevention. nih.gov However, in another study using DMH-induced intestinal carcinogenesis, oral administration of 13-cis-retinoic acid did not significantly inhibit the development of precancerous or cancerous lesions under the tested conditions. nih.gov These varied outcomes suggest that the compound's effect on carcinogen metabolism and tumor prevention is complex and may be tissue- and model-specific.

Advanced Analytical Techniques for 13 Cis Retinoic Acid Methyl Ester Research

Chromatographic Separation Methods

The separation of 13-cis-retinoic acid methyl ester and related retinoid isomers is a critical step in its analysis due to their structural similarities. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in achieving the necessary resolution for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) Methodologies (Reversed-Phase, Normal-Phase)

HPLC is the most common technique for the separation of retinoids because these compounds exhibit a wide range of polarities. jfda-online.com Both reversed-phase and normal-phase chromatography are employed, each offering distinct advantages for the analysis of 13-cis-retinoic acid and its isomers.

Reversed-Phase HPLC (RP-HPLC) is widely used for its versatility and compatibility with aqueous samples. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Methodology: A common approach involves using a C18 column with a mobile phase consisting of a mixture of methanol (B129727), water, and an acidic modifier like acetic or formic acid. jfda-online.comnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of multiple retinoid isomers. jfda-online.comnih.gov For instance, a gradient reverse-phase HPLC procedure can provide an efficient and sensitive technique for separating and quantifying serum 13-cis- and all-trans-retinoic acid. nih.gov An isocratic method using 85% methanol and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2) has been developed to separate 13-cis-retinoic acid, all-trans-retinoic acid, retinol (B82714), and retinal in under 14 minutes on a C18 column. jfda-online.com

Research Findings: Studies have successfully used RP-HPLC to separate 13-cis-retinoic acid from other isomers like all-trans-retinoic acid, 9-cis-retinoic acid, and 9,13-di-cis-retinoic acid in various biological matrices. nih.govnih.gov A method for quantifying 13-cis-retinoic acid and its primary metabolite, 4-oxo-13-cis-retinoic acid, in human blood utilized RP-HPLC with solvent programming and UV detection at 365 nm. nih.gov This method demonstrated good separation from other related retinoids and metabolites. nih.gov

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is particularly effective for separating non-polar isomers.

Methodology: In NP-HPLC, a mobile phase like hexane (B92381) mixed with a small amount of a more polar solvent (e.g., isopropanol, dioxane) is used to elute the compounds from a silica-based column. The separation of 13-cis-retinoic acid, all-trans-retinoic acid, and all-trans-retinal (B13868) has been achieved using a simple isocratic NP-HPLC method, with all components being well-resolved within 13 minutes. sav.sk

Research Findings: The occurrence of 13-cis-retinoic acid as an endogenous compound in human serum was confirmed using co-chromatography with standards in both normal-phase and reversed-phase HPLC systems. nih.gov NP-HPLC can effectively resolve major retinoid isomers, which is crucial for accurate identification, as demonstrated in a study where a peak initially co-migrating with 9-cis-RA in NP-HPLC was later identified as 9,13-di-cis-RA using RP-HPLC. nih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like retinoic acids, derivatization is typically required to increase their volatility and thermal stability.

Methodology: The analysis of retinoic acids by GC often involves their conversion to more volatile ester derivatives, such as methyl esters. For example, after methylation, retinoic acid can be analyzed as 13-cis-methyl retinoate and all-trans-methyl retinoate. The derivatized samples are then introduced into the GC system, where they are separated on a capillary column before detection by a flame ionization detector (FID) or a mass spectrometer. nih.govresearchgate.net The analysis of long-chain fatty acid methyl esters by GC is a common practice, and similar principles apply to retinoid methyl esters. nih.govsigmaaldrich.com

Research Findings: GC-MS has been effectively used for tracking stable-isotope-labeled substrates in metabolic studies. nih.gov A study on the metabolism of all-trans-retinol in tracheal epithelial cells showed that after methylation, a metabolite co-eluted with 13-cis-methyl retinoate and all-trans-methyl retinoate, confirming the cellular conversion to these forms. While GC-FID is a robust quantification method, GC-MS offers the added advantage of mass-based identification, which is particularly useful for confirming the identity of analytes in complex biological samples. researchgate.net

Optimization of Column Chemistries and Mobile Phases for Specific Separations

The successful separation of structurally similar retinoid isomers like 13-cis-retinoic acid methyl ester and its geometric isomers heavily relies on the careful optimization of HPLC column chemistry and mobile phase composition.

Column Chemistries: The most widely used columns in reversed-phase HPLC for retinoid analysis are C18 columns, which provide excellent hydrophobic selectivity. jfda-online.comnih.gov However, for challenging separations, other chemistries can be advantageous. For instance, porous graphitic carbon columns (e.g., Hypercarb™) offer a unique separation mechanism based on the stereochemistry of the analytes and can be used to resolve geometric isomers. mz-at.de Phenyl-hexyl columns can also provide alternative selectivity due to pi-pi interactions with the aromatic system of the retinoids.

Mobile Phase Optimization:

Organic Solvents: The choice and proportion of organic solvents (e.g., acetonitrile, methanol, isopropanol) in the mobile phase control the retention and selectivity of the separation. researchgate.net Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. researchgate.netthermofisher.com

pH and Buffers: For acidic compounds like retinoic acids, controlling the mobile phase pH with a buffer is crucial for achieving reproducible retention times and good peak shapes. researchgate.net An acidic mobile phase (e.g., using formic acid or acetic acid) suppresses the ionization of the carboxylic acid group, leading to increased retention on reversed-phase columns. thermofisher.comchromatographyonline.com A study demonstrated that an acidic buffered mobile phase (pH 5.2) facilitated the separation of 13-cis and all-trans-retinoic acids. jfda-online.com

Additives: Additives can be used to improve peak shape and resolution. For instance, in normal-phase HPLC, small amounts of alcohols are added to the non-polar mobile phase to modulate retention. sav.sk

The following table summarizes examples of optimized HPLC conditions for retinoid separation:

| Analytical Goal | Column Type | Mobile Phase | Key Optimization Feature | Reference |

| Separation of 13-cis-RA and all-trans-RA | C18 Reversed-Phase | 85% Methanol / 15% 0.01 M Sodium Acetate Buffer, pH 5.2 | Isocratic elution with buffered mobile phase for rapid separation. | jfda-online.com |

| Separation of 13-cis-RA, all-trans-RA, and all-trans-Retinal | Silica Normal-Phase | Isocratic system | Simple isocratic method for resolving key isomers. | sav.sk |

| Quantification of 13-cis-RA and 4-oxo-13-cis-RA | C18 Reversed-Phase | Gradient elution with 10 mM ammonium (B1175870) acetate in water and methanol. | Gradient elution to separate parent drug from its metabolite. | nih.gov |

| Separation of Retinoid Isomers | Porous Graphitic Carbon (Hypercarb™) | Gradient: A: H2O + 0.1% DEA, B: ACN:IPA (1:1) + 0.1% DEA | Unique column chemistry for resolving closely related isomers. | mz-at.de |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) has become an indispensable tool in retinoid research, offering unparalleled sensitivity and specificity for both the identification and quantification of 13-cis-retinoic acid methyl ester and related compounds, even at low endogenous levels.

Tandem Mass Spectrometry (MS/MS) for Enhanced Sensitivity and Selectivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of retinoids in complex biological matrices like serum and tissue. nih.govthermofisher.com

Methodology: In an LC-MS/MS experiment, the retinoids are first separated by HPLC. The eluent from the HPLC is then directed into the mass spectrometer's ion source, where the molecules are ionized. In the first stage of the mass spectrometer (MS1), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ for 13-cis-retinoic acid) is selected. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer (MS2). This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). thermofisher.com

Research Findings: The use of SRM provides exceptional selectivity, as it monitors a specific transition from a precursor ion to a product ion, minimizing interference from matrix components. thermofisher.com This high selectivity allows for accurate quantification even at very low concentrations. For example, a sensitive and specific LC-MS/MS method was developed for the simultaneous measurement of 12 retinoids and their metabolites in serum, with a limit of quantification as low as 1 ng/mL. thermofisher.com Another study used tandem MS to identify six major metabolites of 13-cis-retinoic acid in patient plasma, demonstrating the power of this technique in metabolic profiling. nih.gov The product ion spectrum of ions at m/z 301 confirmed the parent drug 13-cis-retinoic acid. nih.gov

The table below shows typical MS/MS transitions used for the analysis of retinoids:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 13-cis-Retinoic Acid | 301 | Not specified | Positive | nih.gov |

| 4-oxo-13-cis-Retinoic Acid | 315 | Not specified | Positive | nih.gov |

| All-trans-Retinoic Acid | 301 | Not specified | Positive | nih.gov |

| Retinol | 269 (after loss of water) | Not specified | Positive (APCI) | nih.gov |

New Ionization Methods for Retinoid Analysis

The choice of ionization method is crucial for achieving optimal sensitivity in mass spectrometry. For retinoid analysis, Atmospheric-Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most commonly used techniques.

Atmospheric-Pressure Chemical Ionization (APCI): APCI is well-suited for analyzing medium to low polarity compounds. It involves the ionization of the analyte in the gas phase at atmospheric pressure. A study comparing different ionization methods for the analysis of retinoic acid isomers found that positive ion APCI provided better sensitivity than ESI and negative ion APCI, enabling the simultaneous determination of retinol and retinoic acid isomers. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar and labile molecules. It generates ions directly from a solution, making it highly compatible with LC. ESI has been successfully used in both positive and negative ion modes for the analysis of various retinoids and their metabolites. thermofisher.com For instance, a Thermo Scientific™ TSQ Endura™ tandem mass spectrometer was utilized in positive Electrospray ionization mode for the analysis of 12 different retinoids. thermofisher.com

Differential Mobility Spectrometry (DMS): More advanced techniques, such as Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), can be coupled with LC-MS to provide an additional dimension of separation. DMS separates ions in the gas phase based on their different mobilities in high and low electric fields. This technique can resolve isomers that are difficult to separate by chromatography alone. A study demonstrated that DMS could provide baseline resolution of all-trans-retinoic acid, 9-cis-retinoic acid, and 13-cis-retinoic acid, significantly reducing matrix interference and improving quantitative accuracy. sciex.com

Applications in Biological Matrices (e.g., Plasma, Tissue Homogenates)

The analysis of 13-cis retinoic acid and its derivatives, including the methyl ester, in biological matrices is crucial for understanding its pharmacokinetics and metabolic pathways. High-performance liquid chromatography (HPLC) is a commonly employed technique for measuring 13-cis retinoic acid in plasma and tissue homogenates. who.int

In human plasma, 13-cis retinoic acid is an endogenous compound, present as a metabolite of vitamin A. nih.govresearchgate.net Its baseline concentration has been measured in several studies. For instance, in one study with ten male volunteers, the mean plasma concentration of 13-cis-retinoic acid was found to be 1.63 ± 0.85 ng/ml. nih.govsigmaaldrich.com Another study involving 26 fasting volunteers reported a range of 1.0 to 2.2 ng/ml. researchgate.net The analysis in plasma is complicated by the fact that 13-cis-retinoic acid binds extensively to proteins (>99.9%). mdpi.com Furthermore, its isomers can be interconverted in the presence of thiol-containing compounds in plasma. mdpi.com

Analysis in tissue homogenates is also significant. Following intravenous administration in mice, the highest concentrations of 13-cis-retinoic acid were found in the liver, followed by the lung, kidney, brain, small intestine, and testis. who.int Human small intestine mucosa homogenates have been shown to isomerize all-trans-retinoic acid, with 13-cis-retinoic acid being the predominant cis isomer formed. researchgate.net This highlights the importance of tissue-specific analysis to understand the compound's metabolism and distribution. who.intnih.gov The unequivocal identification in these matrices is often confirmed by converting the acid to its methyl ester, for example, with diazomethane (B1218177), and then analyzing it using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Table 1: Reported Concentrations of 13-cis-Retinoic Acid in Human Plasma

| Study Population | Mean Concentration (ng/mL) | Range (ng/mL) | Citation |

| 10 male volunteers | 1.63 ± 0.85 | Not Reported | nih.govsigmaaldrich.com |

| 26 fasting volunteers | 1.4 ± 0.3 | 1.0 - 2.2 | researchgate.net |

| Female patient (acne treatment) | 40.35 ± 0.32 | Not Applicable | nih.gov |

Sample Preparation and Derivatization Techniques for Analysis

Effective extraction and purification are critical preliminary steps for the accurate quantification of 13-cis retinoic acid from complex biological samples. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used protocols. who.intresearchgate.net

Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. A common LLE procedure for 13-cis-retinoic acid involves acidifying the plasma or blood sample to approximately pH 3.0-6.0, which protonates the carboxylic acid group, making it more soluble in organic solvents. who.intmdpi.comnih.gov The sample is then extracted with solvents like diethyl ether, hexane, or a chloroform/methanol mixture. who.intnih.gov One study found that a double-phase LLE method yielded 90% higher concentrations for both 13-cis- and all-trans-retinoic acid compared to SPE. researchgate.net Another protocol, protein precipitation followed by liquid-liquid extraction (PP-LLE), has been shown to increase extraction efficiency by 4-fold for 13-cis-RA compared to LLE alone. mdpi.com For this method, plasma pH is adjusted to 3.0, protein is precipitated with acetone, and the supernatant is extracted with hexane. mdpi.com

Solid-Phase Extraction (SPE): SPE is another prevalent technique that separates components of a mixture based on their physical and chemical properties. For retinoid analysis, octadecyl (C18) columns are commonly used. nih.gov The acidified sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analyte of interest is then eluted with an appropriate solvent. researchgate.netnih.gov SPE is valued for its potential to provide cleaner extracts compared to LLE. researchgate.net A rapid and selective HPLC assay for all-trans and 13-cis retinoic acids and their metabolites utilizes SPE on C18 columns for sample clean-up. nih.gov

Supercritical fluid extraction (SFE) has also been explored, using supercritical carbon dioxide modified with 5% methanol, which yielded recoveries of 98.8% or higher from various pharmaceutical dosage forms. nih.gov

Table 2: Comparison of Extraction Protocols for Retinoic Acid Analysis

| Extraction Method | Key Steps | Advantages | Disadvantages / Considerations | Citations |

| Liquid-Liquid Extraction (LLE) | Acidification of sample (pH 3-6), extraction with organic solvent (e.g., hexane, diethyl ether). | Can yield higher analyte recovery. | May have more matrix interference compared to SPE. | who.intresearchgate.netmdpi.comnih.gov |

| Protein Precipitation-LLE (PP-LLE) | Protein precipitation (e.g., with acetone) followed by LLE. | Significantly increases extraction efficiency for 13-cis-RA. | Involves multiple steps. | mdpi.com |

| Solid-Phase Extraction (SPE) | Sample loading on a cartridge (e.g., C18), wash, and elution. | Provides cleaner extracts, good repeatability and accuracy. | May result in lower recovery compared to some LLE methods. | researchgate.netnih.gov |

Chemical derivatization is a key strategy to improve the analytical characteristics of 13-cis retinoic acid, particularly for gas chromatography (GC) analysis. The primary purpose is to convert the polar carboxylic acid group into a less polar, more volatile ester, enhancing chromatographic resolution and detection sensitivity. nih.govresearchgate.netnih.gov

The most common derivatization reaction for retinoic acid is methylation to form its methyl ester. nih.govDiazomethane (CH₂N₂) has historically been a choice reagent for this purpose due to its high reactivity, which allows for the rapid and specific formation of methyl esters from carboxylic acids with minimal side products. nih.govresearchgate.netresearchgate.net The identity of 13-cis retinoic acid in human plasma has been unequivocally confirmed by derivatization with diazomethane, followed by co-elution of the resulting 13-cis retinoic acid methyl ester with a reference standard in both HPLC and GC-MS systems. nih.govresearchgate.netsigmaaldrich.com However, diazomethane is highly toxic and explosive, making it hazardous to work with and store. researchgate.net This has led to the development of methods where diazomethane is generated in situ and used immediately, as well as a search for alternative methylation agents. researchgate.netresearchgate.net

Other derivatization reagents are also used to enhance detection, especially for mass spectrometry. nih.gov For instance, N,N-dimethylpiperazine iodide (DMPI) can be used to derivatize the carboxylic acid group, introducing a permanent positive charge, which can increase the detection limit by about 50-fold in mass spectrometry analysis. nih.govnih.govresearchgate.net

Spectroscopic Characterization Methods (e.g., UV-Vis Spectroscopy, NMR, IR)

Spectroscopic methods are indispensable for the identification and structural elucidation of 13-cis retinoic acid methyl ester.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is routinely used for the detection and quantification of retinoids following chromatographic separation. nih.govresearchgate.net The conjugated polyene system in the molecule is responsible for its strong UV absorbance. The UV spectrum is a key parameter for confirming the identity of eluted peaks from an HPLC system. nih.govresearchgate.net For 13-cis-retinoic acid, the wavelength of maximum absorbance (λmax) is approximately 350 nm. mdpi.comnih.gov Its metabolite, 4-oxo-13-cis-retinoic acid, has a λmax at 365 nm. mdpi.comnih.gov This spectroscopic property is exploited in HPLC methods that use UV detectors for quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure. For 13-cis retinoic acid methyl ester, ¹H NMR would show characteristic signals for the protons in the polyene chain, the cyclohexene (B86901) ring, and the methyl groups, including the distinct signal for the methyl ester group. ¹³C NMR spectroscopy is also powerful for structural confirmation, with distinct chemical shifts for each carbon atom in the molecule. researchgate.netdocbrown.info The chemical shift of the ester carbonyl carbon typically appears around 167 ppm, while the methyl group of the ester appears around 51 ppm. docbrown.info The specific shifts of the olefinic carbons provide information about the cis/trans configuration of the double bonds. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 13-cis retinoic acid methyl ester, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group would be prominent, typically appearing around 1710-1740 cm⁻¹. researchgate.netspectra-analysis.com Other characteristic peaks would include those for C=C stretching from the conjugated system (around 1560-1640 cm⁻¹) and C-H stretching vibrations (around 2800-3000 cm⁻¹). researchgate.net The C-O stretching of the ester would also be visible. researchgate.net

Table 3: Spectroscopic Data for Retinoic Acid Methyl Ester and Related Compounds

| Spectroscopic Method | Characteristic Feature | Typical Value/Region | Compound Reference | Citation |

| UV-Vis Spectroscopy | λmax | ~350 nm | 13-cis-Retinoic Acid | mdpi.comnih.gov |

| ¹³C NMR Spectroscopy | Carbonyl (C=O) Chemical Shift | ~167 ppm | Methyl Ethanoate (Model Ester) | docbrown.info |

| ¹³C NMR Spectroscopy | Ester Methyl (O-CH₃) Chemical Shift | ~51 ppm | Methyl Ethanoate (Model Ester) | docbrown.info |

| IR Spectroscopy | Carbonyl (C=O) Stretch | 1710-1740 cm⁻¹ | Fatty Acid Methyl Esters / Retinoic Acid | researchgate.netspectra-analysis.com |

| IR Spectroscopy | Alkene (C=C) Stretch | 1560-1640 cm⁻¹ | Retinoic Acid | researchgate.net |

Future Research Directions and Unexplored Avenues

Elucidation of Specific 13-cis Retinoic Acid Methyl Ester-Mediated Pathways